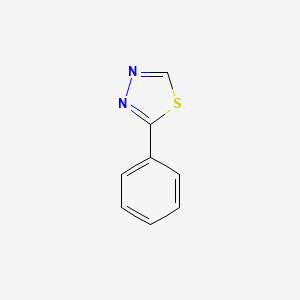

1,3,4-Thiadiazole, 5-phenyl-

Description

Significance of 1,3,4-Thiadiazoles in Heterocyclic Chemistry

The 1,3,4-thiadiazole (B1197879) nucleus is a privileged scaffold in medicinal chemistry and material science. benthamdirect.comnih.govnih.govajprd.com Its significance stems from a unique combination of chemical properties. The presence of three heteroatoms within the five-membered ring imparts distinct electronic characteristics, including the capacity for hydrogen bonding, dipole moments, and various non-covalent interactions. researchgate.net This makes the 1,3,4-thiadiazole ring an attractive component for designing molecules with specific biological targets. researchgate.net

The aromaticity of the 1,3,4-thiadiazole ring contributes to its stability, a desirable feature for developing robust molecules. rsc.org Furthermore, this ring system is considered a bioisostere of other important chemical groups, such as the pyrimidine (B1678525) ring found in nucleic acids, allowing 1,3,4-thiadiazole derivatives to potentially interfere with biological processes like DNA replication. researchgate.netmdpi.com

The versatility of the 1,3,4-thiadiazole core is evident in its widespread presence in a variety of pharmacologically active compounds. nih.govajprd.com Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. benthamdirect.comnih.govnih.govajprd.comresearchgate.netrsc.orggranthaalayahpublication.orgnih.govnih.gov This wide range of activities has cemented the 1,3,4-thiadiazole scaffold as a crucial building block in the synthesis of novel therapeutic agents. nih.govajprd.com

Overview of the 5-Phenyl-1,3,4-Thiadiazole Scaffold in Chemical Research

The introduction of a phenyl group at the 5-position of the 1,3,4-thiadiazole ring gives rise to the 5-phenyl-1,3,4-thiadiazole scaffold, a substructure that has garnered considerable attention in chemical research. This particular substitution pattern has been shown to be a key determinant of the biological and chemical properties of the resulting molecules. nih.gov

Research has consistently shown that the presence of the 5-phenyl group can enhance the therapeutic potential of 1,3,4-thiadiazole derivatives. nih.gov The phenyl ring provides a lipophilic region that can improve a molecule's ability to cross biological membranes and interact with target proteins. researchgate.net Furthermore, the phenyl ring can be readily functionalized with various substituents, allowing for the fine-tuning of the molecule's steric and electronic properties to optimize its activity and selectivity. nih.govmdpi.com

The 5-phenyl-1,3,4-thiadiazole scaffold serves as a versatile starting material for the synthesis of a wide array of more complex molecules. researchgate.net For instance, 2-amino-5-phenyl-1,3,4-thiadiazole is a common intermediate used to generate a diverse library of derivatives with potential applications in medicinal chemistry. researchgate.netnih.govmdpi.com The reactivity of the amino group allows for the introduction of various functionalities, leading to compounds with a broad range of biological activities. nih.govmdpi.com

Recent studies have highlighted the potential of 5-phenyl-1,3,4-thiadiazole derivatives in several therapeutic areas. For example, certain derivatives have shown promising anticancer activity against various cell lines, with some exhibiting potent inhibitory effects. nih.govmdpi.com The mechanism of action for these compounds can vary, with some acting as inhibitors of key enzymes involved in cancer progression. sioc-journal.cn Additionally, derivatives of 5-phenyl-1,3,4-thiadiazole have been investigated for their antimicrobial and anti-inflammatory properties.

The ongoing research into the 5-phenyl-1,3,4-thiadiazole scaffold underscores its importance as a valuable platform for the discovery and development of new chemical entities with significant therapeutic potential.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-10-9-6-11-8/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMJRUUBDMPKHJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195558 | |

| Record name | 1,3,4-Thiadiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4291-14-9 | |

| Record name | 2-Phenyl-1,3,4-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4291-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 1,3,4 Thiadiazole Derivatives

Classical and Contemporary Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Nucleus

Traditional and modern methods for constructing the 1,3,4-thiadiazole ring often rely on the cyclization of open-chain precursors. These methods have been refined over the years to improve yields, reduce reaction times, and employ milder conditions.

Cyclization Reactions of Thiosemicarbazides with Carboxylic Acids and Derivatives

A widely employed and efficient method for the synthesis of 1,3,4-thiadiazoles is the cyclization of thiosemicarbazides with carboxylic acids or their derivatives. sbq.org.br This reaction typically proceeds through a dehydrative cyclization mechanism. The process can be initiated by reacting a carboxylic acid, such as benzoic acid, with thiosemicarbazide (B42300). ijpcbs.comjocpr.com

The mechanism involves a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration to form an intermediate. Subsequent intramolecular cyclization, driven by the sulfur atom's nucleophilicity, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring. sbq.org.br

Various acidic catalysts are used to facilitate this reaction, including concentrated sulfuric acid, polyphosphoric acid (PPA), and phosphorus oxychloride (POCl3). sbq.org.brjocpr.combu.edu.eg While effective, the use of strong acids like sulfuric acid can generate significant amounts of inorganic salts during neutralization, complicating product isolation and creating environmental concerns. sbq.org.br To address these issues, alternative reagents like polyphosphate ester (PPE) have been explored, offering a milder, one-pot synthesis approach. encyclopedia.pubnih.gov The reaction of thiosemicarbazide with acid chlorides or esters also provides a viable route to 2-amino-5-substituted-1,3,4-thiadiazoles. sbq.org.brbu.edu.eg

Table 1: Examples of Catalysts and Reagents in Thiosemicarbazide Cyclization

| Catalyst/Reagent | Starting Materials | Product Type | Reference |

| Conc. H₂SO₄ | Thiosemicarbazide, Carboxylic Acid | 2-Amino-1,3,4-thiadiazole (B1665364) | sbq.org.brmdpi.com |

| POCl₃ | Thiosemicarbazide, Carboxylic Acid | 2-Amino-1,3,4-thiadiazole | sbq.org.brjocpr.com |

| Polyphosphoric Acid (PPA) | Thiosemicarbazide, Carboxylic Acid | 2-Amino-1,3,4-thiadiazole | sbq.org.brbu.edu.eg |

| Polyphosphate Ester (PPE) | Thiosemicarbazide, Carboxylic Acid | 2-Amino-1,3,4-thiadiazole | encyclopedia.pubnih.gov |

| Acetyl Chloride | Thiosemicarbazide | 2-Amino-5-methyl-1,3,4-thiadiazole | sbq.org.br |

Heteroannulation Reactions Utilizing N-Arylcyanothioformamides and Hydrazonoyl Chlorides

Heteroannulation reactions provide another important avenue to 1,3,4-thiadiazole derivatives. One notable example is the 1,3-dipolar cycloaddition reaction, a powerful tool for constructing five-membered heterocyclic rings. academie-sciences.frwikipedia.org This reaction involves a 1,3-dipole, such as a nitrilimine, reacting with a dipolarophile. wikipedia.orgorganic-chemistry.org

Nitrilimines, often generated in situ from hydrazonoyl chlorides, can react with various sulfur-containing dipolarophiles. nih.gov For instance, the reaction of hydrazonoyl chlorides with carbon disulfide can lead to spiro[4.4]thiadiazole derivatives through a double [3+2] cycloaddition. rsc.org This strategy allows for the synthesis of a variety of functionalized 1,3,4-thiadiazoles via a tandem process of in situ 1,3-dipolar cycloaddition followed by the elimination of a small molecule from the initial cycloadduct. nih.gov

Oxidative Cyclization Pathways

Oxidative cyclization of thiosemicarbazones represents a key synthetic route to the 1,3,4-thiadiazole nucleus. arkat-usa.org This method involves the oxidation of a thiosemicarbazone, which is typically prepared by the condensation of an aldehyde or ketone with a thiosemicarbazide. arkat-usa.orgnih.gov

Various oxidizing agents can be employed, including iron(III) chloride and copper(II) salts. arkat-usa.org The mechanism is thought to involve the attack of the oxidizing agent on the thioureido moiety of the thiosemicarbazone. arkat-usa.org For example, iodine-mediated oxidative cyclization of thiosemicarbazones in the presence of a base like potassium carbonate can afford 2-amino-1,3,4-thiadiazole derivatives. nih.gov In some cases, this oxidative cyclization can be accompanied by C-C bond cleavage, as seen in the reaction of D-fructose thiosemicarbazones. ingentaconnect.com Interestingly, under certain conditions, the oxidative cyclization of thiosemicarbazones can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives through desulfurization. acs.org

Table 2: Oxidizing Agents for Thiosemicarbazone Cyclization

| Oxidizing Agent | Substrate | Product | Reference |

| Iron(III) chloride | Aldehyde thiosemicarbazones | 2(3H)-imino-1,3,4-thiadiazoles | arkat-usa.org |

| Copper(II) salts | Aldehyde thiosemicarbazones | 2(3H)-imino-1,3,4-thiadiazoles | arkat-usa.org |

| Molecular Iodine/K₂CO₃ | 1,4-benzodioxine-based thiosemicarbazone | 1,4-benzodioxine-based 1,3,4-thiadiazole-2-amine | nih.gov |

| Ethanolic Ferric Chloride | D-fructose thiosemicarbazones | 2-amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazole | ingentaconnect.com |

Advanced Synthetic Approaches and Reaction Control

To overcome the limitations of classical methods and to access more complex and precisely substituted 1,3,4-thiadiazole derivatives, advanced synthetic strategies have been developed. These approaches focus on improving efficiency, safety, and selectivity.

Continuous Flow Synthesis Techniques

Continuous flow synthesis has emerged as a powerful technology for the safe and efficient production of heterocyclic compounds, including thiadiazoles. durham.ac.ukworktribe.comvapourtec.com This technique offers several advantages over traditional batch processing, such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and scale-up. durham.ac.ukvapourtec.com

A continuous flow process has been developed for the synthesis of 1,2,4-thiadiazoles, which are regioisomers of the 1,3,4-thiadiazoles. durham.ac.ukworktribe.comvapourtec.com This method involves the reaction of amidines with the hazardous reagent trichloromethane sulfenylchloride, with in-line quenching to manage by-products. durham.ac.ukworktribe.comvapourtec.com While this specific example focuses on the 1,2,4-isomer, the principles of continuous flow synthesis are applicable to the synthesis of 1,3,4-thiadiazole derivatives, offering a pathway to safer and more efficient manufacturing processes.

Regioselective and Stereoselective Synthesis Strategies

The development of regioselective and stereoselective methods is crucial for synthesizing specific isomers and stereoisomers of 1,3,4-thiadiazole derivatives, which is often essential for their biological activity.

Regioselectivity can be achieved by carefully choosing reagents and reaction conditions. For example, in the cyclization of thiosemicarbazide intermediates, the choice of reagent can direct the reaction to form either 1,3,4-oxadiazoles or 1,3,4-thiadiazoles. acs.orgorganic-chemistry.org The use of EDC·HCl in DMSO tends to favor the formation of 2-amino-1,3,4-oxadiazoles, whereas p-TsCl in polar solvents promotes the synthesis of 2-amino-1,3,4-thiadiazoles. organic-chemistry.org Similarly, zinc chloride has been shown to catalyze the regioselective synthesis of 1,3,4-thiadiazoles from hydrazinecarbodithioates. tnstate.edu An acid-catalyzed regioselective cyclization has also been developed for 2,5-disubstituted-1,3,4-thiadiazoles using p-TSA and AcOH. figshare.com

Stereoselective synthesis has also been successfully applied to create thiadiazole-containing molecules with specific three-dimensional arrangements. For instance, a simple and efficient procedure for the stereoselective synthesis of novel monocyclic cis-β-lactams bearing a 1,3,4-thiadiazole nucleus has been developed via a [2+2] cycloaddition reaction. researchgate.net These reactions often proceed with high stereoselectivity, yielding predominantly or exclusively the cis-isomer.

Principles of Green Chemistry in Synthesis Applications

Green chemistry, or sustainable chemistry, offers a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com Its principles are increasingly being applied to the synthesis of heterocyclic compounds like thiadiazoles to address the shortcomings of conventional methods, which often involve hazardous solvents, toxic catalysts, slow reaction rates, and lengthy completion times. mdpi.combohrium.com

Key green chemistry approaches utilized in thiadiazole synthesis include:

Microwave-Assisted Organic Synthesis (MAOS) and Ultrasonication: These techniques are employed to accelerate reaction rates, often leading to higher yields in significantly shorter time frames compared to conventional heating. nanobioletters.comresearchgate.net For instance, the synthesis of thiadiazole derivatives using microwave irradiation has been shown to produce yields between 85-90%, while ultrasonication methods yield 75-80%. nanobioletters.com

Green Solvents: A primary goal of green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives such as water, ionic liquids, or conducting reactions in solvent-free conditions. mdpi.combohrium.com

Green Catalysis: The use of catalysts that are safe, efficient, reusable, and biodegradable is a cornerstone of green chemistry. bohrium.com Examples include the use of molecular iodine as a catalyst for oxidative N–S bond formation in the synthesis of 1,2,4-thiadiazoles, which offers an environmentally benign route. mdpi.com

One-Pot Synthesis: Designing synthetic pathways where multiple reaction steps are carried out in a single reactor without isolating intermediates can improve efficiency and reduce waste. rsc.org

Solvent-Free and Solid-State Reactions: Techniques like grinding or ball milling eliminate the need for solvents altogether, reducing waste and simplifying work-up procedures. bohrium.com A solid-phase method using phosphorus pentachloride (PCl₅) at room temperature has been developed to produce 5-phenyl-1,3,4-thiadiazol-2-amine, avoiding solvents and reducing energy consumption.

These sustainable practices not only contribute to a more environmentally friendly future but also often result in improved efficiency, with benefits such as shorter reaction times, cost-effectiveness, and high yields. bohrium.comnanobioletters.com

Synthesis of Key 5-Phenyl-1,3,4-Thiadiazole Intermediates

The synthesis of functionalized 5-phenyl-1,3,4-thiadiazoles is crucial for developing new derivatives. Two fundamental intermediates are the 2-amino and 2-hydrazinyl analogues.

Synthesis of 5-Phenyl-1,3,4-Thiadiazol-2-amine

5-Phenyl-1,3,4-thiadiazol-2-amine is a pivotal precursor for a wide array of derivatives. mdpi.com The most common synthetic strategy involves the acid-catalyzed cyclization of a benzoic acid derivative with thiosemicarbazide. The choice of acid catalyst and reaction conditions can vary, influencing the reaction's efficiency and yield.

A general and frequently employed method is the reaction of benzoic acid and thiosemicarbazide in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride (POCl₃). mdpi.comijpcbs.comrasayanjournal.co.in In a typical procedure using POCl₃, thiosemicarbazide is added to a mixture of the carboxylic acid in POCl₃, and the mixture is heated. mdpi.com Following the reaction, the mixture is cooled, carefully treated with water, and refluxed. Basification, often with sodium hydroxide (B78521) or ammonium (B1175870) hydroxide, precipitates the final product, which can then be purified by recrystallization. mdpi.comrasayanjournal.co.in

The table below summarizes various reported methods for the synthesis of this compound.

| Starting Materials | Reagent/Catalyst | Conditions | Yield | Melting Point (°C) | Reference |

| Benzoic acid, Thiosemicarbazide | conc. H₂SO₄ | Reflux in ethanol (B145695) for 1.5 hours | - | - | ijpcbs.com |

| 4-substituted benzoyl thiosemicarbazide | conc. H₂SO₄ | Added portion-wise, then poured over ice | - | - | rasayanjournal.co.in |

| Benzoic acid, Thiosemicarbazide | POCl₃ | Heat at 80–90 °C for 1 hour, then reflux in H₂O | 91% | 227–228 | mdpi.com |

| Benzoic acid, Thiosemicarbazide | POCl₃ | Reflux gently for 30 min, then add H₂O | 89% | 218 | researchgate.net |

| Thiosemicarbazide, Benzoic acid | PCl₅ | Grinding at room temperature for 30 min | - | - |

Table 1: Synthetic Methods for 5-Phenyl-1,3,4-Thiadiazol-2-amine.

Synthesis of 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole (B1295689)

2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole serves as another important intermediate, particularly for synthesizing compounds with vasodilator and antihypertensive properties. nih.govacs.org The synthesis often starts from precursors that can form the thiadiazole ring while incorporating or being converted to a hydrazinyl group.

One method involves the reaction of thiosemicarbazide with phenyl isocyanate in a suitable solvent like ethanol under reflux. Another approach utilizes the cyclization of a thiohydrazide with carbon disulfide. For example, thiobenzoic acid hydrazide can be reacted with potassium hydroxide and carbon disulfide to form the corresponding 2-thiol, which can then be converted to the hydrazinyl derivative. A more direct process involves reacting a thioamide sequentially with hydrazine, carbon disulfide, and an alkali-metal hydroxide. google.com

The table below outlines different synthetic routes for 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole.

| Starting Materials | Reagents | Conditions | Yield (%) | Melting Point (°C) | Reference |

| Thiosemicarbazide | Phenyl Isocyanate | Reflux in ethanol | 60–80 | ~201–202 | |

| Hydrazine Hydrate | Carbon Disulfide, Pyridine | Reflux, then acidify with HCl | - | - | |

| 2,5-bis(ethanesulphonyl)-1,3,4-thiadiazole | Hydrazine Hydrate | Stirred in methanol (B129727) at room temp | - | 166-167 | prepchem.com |

Table 2: Synthetic Methods for 2-Hydrazinyl-5-phenyl-1,3,4-thiadiazole.

Advanced Structural Elucidation and Crystalline Analysis of 5 Phenyl 1,3,4 Thiadiazole Derivatives

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Crystal Packing and Intermolecular Interactions

The solid-state architecture of 5-phenyl-1,3,4-thiadiazole derivatives is primarily stabilized by a combination of strong and weak intermolecular interactions. These forces cooperatively guide the molecules into well-defined supramolecular assemblies, such as dimers, chains, and layers. The specific nature and geometry of these interactions are highly dependent on the substituents attached to the core heterocyclic and phenyl rings.

Hydrogen bonds are among the most influential forces directing the crystal packing of these derivatives, particularly those bearing amino or amide functionalities. In the crystal structure of 2-amino-5-phenyl-1,3,4-thiadiazole and its substituted analogues like 5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine, molecules consistently form centrosymmetric dimers through intermolecular N—H···N hydrogen bonds. researchgate.netresearchgate.netiucr.org These dimeric units often feature a characteristic R²₂(8) graph-set motif. researchgate.net

In other derivatives, such as 5-(4-phenoxyphenyl)-1,3,4-thiadiazol-2-amine, intermolecular N—H···N hydrogen bonds link molecules into infinite chains along a crystallographic axis. nih.govresearchgate.net More complex networks can also form. For instance, in 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, a combination of N—H···N and C—H···N hydrogen bonds connects molecules into extensive double layers. nih.gov The introduction of other functional groups, as seen in cocrystals with carboxylic acids, can introduce N—H···O and O—H···N hydrogen bonds, which also form robust cyclic motifs that dictate the association between the constituent molecules. nih.goviucr.org In some organic salts, N—H···S hydrogen bonding interactions are the primary force combining the cationic and anionic components. nih.gov

Alongside hydrogen bonds, weaker C-H···π and π-π stacking interactions play a crucial role in stabilizing the three-dimensional crystalline architecture. Aromatic π-π stacking is frequently observed, linking molecules that have already been assembled by hydrogen bonds. researchgate.net These interactions can occur between the thiadiazole and phenyl rings or between identical rings of adjacent molecules.

In the crystal structure of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, π–π stacking interactions are observed between the thiadiazole rings of adjacent molecules, with a centroid-to-centroid distance of 3.636 Å. nih.gov In related triazolothiadiazole systems, face-to-face π–π interactions between thiadiazole and oxazole (B20620) rings have been noted with centroid–centroid distances as short as 3.4707 Å, leading to the formation of columns. Weak C—H···π interactions are also pivotal, often linking the primary hydrogen-bonded or stacked assemblies into a final three-dimensional supramolecular structure. nih.govresearchgate.netnih.gov For example, these interactions can join molecular layers together, providing further cohesion to the crystal lattice. nih.govnih.gov

Hirshfeld Surface Analysis for Quantitative Intermolecular Contact Interpretation

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, key interaction points, which appear as red spots, can be identified. nih.govsciforum.net The analysis also allows for the generation of two-dimensional fingerprint plots, which decompose the Hirshfeld surface to provide quantitative percentages for each type of intermolecular contact. sciforum.netrsc.org

This quantitative approach reveals the relative importance of different interactions in stabilizing the crystal packing. For many 5-phenyl-1,3,4-thiadiazole derivatives, H···H contacts typically account for the largest percentage of the surface area, reflecting the prevalence of van der Waals forces. nih.govsciforum.net Other significant contacts include N···H/H···N, C···H/H···C, and S···H/H···S interactions, which correspond to hydrogen bonding and other close contacts. nih.govsciforum.netnih.gov

The specific percentages vary depending on the molecular substitution, as shown in the table below. For example, in 5,5'-(methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione), H···H and S···H/H···S contacts are the most significant, contributing 26.3% and 23.3% respectively. sciforum.net In contrast, for 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, N···H/H···N (24.1%) and C···H/H···C (19.3%–21.0%) interactions are also highly significant, in addition to H···H contacts (25.3%–26.6%). nih.gov This analysis provides a detailed fingerprint of the intermolecular environment for each specific crystal structure.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Selected 1,3,4-Thiadiazole (B1197879) Derivatives

| Compound | H···H | N···H/H···N | S···H/H···S | C···H/H···C | C···C | S···S | S···C/C···S |

|---|---|---|---|---|---|---|---|

| 5,5'-(Methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione) sciforum.net | 26.3% | 1.9% (N···S) | 23.3% | 5.5% | 9.9% | 13.1% | 11.0% |

| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule I) nih.gov | 26.6% | 24.1% | 6.4% (S···H) | 19.3% | 4.8% | - | 4.0% (S···C) |

| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine (Molecule II) nih.gov | 25.3% | 24.1% | 6.6% (S···H) | 21.0% | 4.9% | - | 3.5% (S···C) |

Tautomeric Structure Elucidation via X-ray Diffraction

For 1,3,4-thiadiazole derivatives with substituents capable of tautomerism (e.g., amino/imino, thione/thiol), determining the dominant form in the solid state is crucial for understanding their reactivity and interactions. Single-crystal X-ray diffraction is an unambiguous method for this purpose, providing definitive proof of the molecular structure as it exists within the crystal lattice. mdpi.comdntb.gov.uaresearchgate.net

Similarly, X-ray diffraction has been used to prove the tautomeric structures of the reactants themselves, confirming that N-arylcyanothioformamides exist in the thione form in the solid state. mdpi.com This structural elucidation is vital, as the existence of different tautomers could lead to different reaction pathways and products. mdpi.com The ability of X-ray diffraction to precisely locate atoms provides definitive evidence of bond orders and hydrogen atom positions, settling any ambiguity regarding the prevalent tautomeric form in the crystalline phase. researchgate.netresearchgate.net

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Phenyl-1,3,4-thiadiazole |

| 2-Amino-5-phenyl-1,3,4-thiadiazole |

| (Z)-1-(5-((3-Fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| (Z)-1-(4-Phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one |

| 5,5'-(Methylenebis(sulfanediyl))bis(3-phenyl-1,3,4-thiadiazole-2(3H)-thione) |

| 5-(4-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine |

| 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine |

| 5-(5-Phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine |

| N-Arylcyanothioformamide |

| 5-Methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole |

| 4-Phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate |

Computational and Theoretical Investigations of 5 Phenyl 1,3,4 Thiadiazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for the computational study of 5-phenyl-1,3,4-thiadiazole systems due to its balance of accuracy and computational cost. The B3LYP functional combined with various basis sets, such as 6-311G(d,p) and 6-31G(d), is frequently employed for these calculations. researchgate.netjmaterenvironsci.comsid.irnih.gov

DFT calculations are widely used to determine the most stable three-dimensional structure of molecules by optimizing their geometry. For 2-amino-5-phenyl-1,3,4-thiadiazole, the five-membered thiadiazole ring is found to be essentially planar. sapub.orgresearchgate.net However, the dihedral angle between the phenyl and thiadiazole rings is a key conformational parameter. While X-ray diffraction data for 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole in its crystalline form showed a twist of 39.73° between the rings, DFT calculations in the gas phase (simulating an isolated molecule) predicted a nearly coplanar structure with a dihedral angle of -0.135°. sapub.orgresearchgate.net This difference is often attributed to the intermolecular interactions present in the crystal packing. sapub.org

Conformational analysis, such as a potential energy scan, can be performed to investigate the rotational barrier around the bond connecting the phenyl and thiadiazole rings. For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, a scan of the C12–C7–C6–S3 dihedral angle revealed a less stable conformer when the rings are twisted by approximately 180°. sapub.org The optimized geometric parameters (bond lengths and angles) obtained from DFT calculations generally show good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

| Parameter | Calculated Value (B3LYP) | Experimental Value (X-ray) |

|---|---|---|

| Dihedral Angle (Phenyl-Thiadiazole) | -0.135° | 39.73° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a key indicator of chemical reactivity and stability. jmaterenvironsci.comsapub.org

For 5-phenyl-1,3,4-thiadiazole derivatives, DFT calculations show that the HOMO is typically localized over the thiadiazole ring and any electron-donating substituents (like an amino group), while the LUMO is mainly distributed over the phenyl ring and the thiadiazole ring. jmaterenvironsci.comsapub.org This distribution implies that a HOMO→LUMO transition involves an intramolecular charge transfer (ICT) from the thiadiazole moiety to the phenyl ring, a process that can be responsible for the molecule's biological activities. sapub.org The energy gap for various derivatives has been calculated, providing insights into their relative reactivity. jmaterenvironsci.com For instance, in a study of several 2-amino-5-phenyl-1,3,4-thiadiazole derivatives, the HOMO-LUMO energy gaps were calculated to be in the range of 0.14 to 0.16 atomic units (a.u.). jmaterenvironsci.com

| Molecule | EHOMO | ELUMO | Energy Gap (ΔE) |

|---|---|---|---|

| Molecule 1 | -0.25719 | -0.09360 | 0.16359 |

| Molecule 2 | -0.24463 | -0.08241 | 0.16222 |

| Molecule 3 | -0.24885 | -0.08617 | 0.16268 |

| Molecule 4 | -0.21276 | -0.07237 | 0.14039 |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and hyperconjugative interactions. tandfonline.com It provides a picture of the Lewis-like structure of a molecule and quantifies the delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis NBOs (acceptor). The strength of these interactions is estimated by the second-order perturbation energy, E(2). tandfonline.com

In studies of thiadiazole derivatives, NBO analysis reveals strong intramolecular hyperconjugative interactions. For 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, significant charge transfer occurs from the lone pairs of nitrogen atoms in the thiadiazole ring to the antibonding orbitals of the phenyl ring, with stabilization energies of 173.73 and 101.66 kcal/mol. sapub.org Furthermore, strong π-π* interactions are observed, such as from the π(C7-C8) and π(C11-C12) bonds of the phenyl ring to the π(C9–C10) antibond, with stabilization energies of 20.36 and 23.43 kcal/mol, respectively. sapub.org These intramolecular charge transfers (n→π, π→π*) are critical for the stabilization of the molecular system and are often linked to the biological activity of the compound. sapub.orgtandfonline.com

DFT calculations are highly effective in predicting the vibrational frequencies (e.g., IR spectra) of molecules. jmaterenvironsci.com By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. jmaterenvironsci.com These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. sapub.org Therefore, they are typically scaled using a scaling factor to improve agreement with experimental data. sapub.org

For 2-amino-5-phenyl-1,3,4-thiadiazole and its derivatives, theoretical vibrational spectra calculated using the B3LYP method have shown good agreement with experimental FT-IR spectra. nih.govjmaterenvironsci.com This allows for a detailed assignment of the vibrational modes. For example, in the IR spectrum of 2-amino-5-phenyl-1,3,4-thiadiazole, peaks observed at 1489 and 1465 cm-1 have been assigned to C-N stretching modes. researchgate.net The comparison between theoretical and experimental spectra confirms the optimized molecular structure and provides a comprehensive understanding of the molecule's vibrational properties. nih.govjmaterenvironsci.com

| Vibrational Mode | Experimental Frequency | Calculated Frequency (DFT) |

|---|---|---|

| N-H stretch | 3284-3336 | N/A |

| C=O stretch | 1653 | N/A |

| C=S stretch | 1051 | N/A |

| C-H stretch (aromatic) | 3045 | N/A |

DFT provides a framework for calculating various chemical reactivity descriptors. Fukui functions are particularly useful for identifying the most reactive sites within a molecule for nucleophilic and electrophilic attacks. jchemlett.comjchemlett.com These local reactivity parameters help in understanding and predicting the outcome of chemical reactions.

For a series of 2-amino-5-phenyl-1,3,4-thiadiazole derivatives studied as corrosion inhibitors, Fukui indices revealed that the active sites for interaction were located on the heteroatoms (sulfur and nitrogen). jchemlett.comjchemlett.com Specifically, for 2-amino-5-phenyl-1,3,4-thiadiazole (APT), the S(1) atom of the thiadiazole ring was identified as the site for nucleophilic attack, while the N(3) atom was the site for electrophilic attack. jchemlett.com These theoretical insights are valuable for explaining the mechanism of action, such as how these molecules adsorb onto a metal surface in corrosion inhibition. jchemlett.com

Ab Initio Quantum Chemical Calculations

Ab initio quantum chemical methods, such as Hartree-Fock (HF), are based on first principles without the use of empirical parameters. These methods have also been applied to study 5-phenyl-1,3,4-thiadiazole systems, often in comparison with DFT methods. sid.irnih.govnih.gov

In a study of 2-amino-5-phenyl-1,3,4-thiadiazole, both HF and DFT (B3LYP) methods with a 6-31G(d) basis set were used to calculate the molecular geometry and vibrational frequencies. nih.gov The results showed that the optimized geometric parameters from both methods were in good agreement with experimental data, and that the B3LYP method was superior to the scaled HF approach for predicting molecular vibrational frequencies. nih.gov Similarly, quantum-chemical calculations using the ab initio HF model were employed to determine the probability of tautomeric transitions and to identify potential sites of interaction for a 2-amino-1,3,4-thiadiazole (B1665364) derivative with a biological receptor. nih.gov These calculations provide a fundamental understanding of the electronic structure and properties of the molecule.

Theoretical Studies on Tautomerism and Isomerism

Tautomerism and isomerism are fundamental concepts in the study of heterocyclic compounds, including the 1,3,4-thiadiazole (B1197879) scaffold. Tautomers are isomers that readily interconvert, typically through the migration of a proton. In substituted 1,3,4-thiadiazoles, this can lead to different forms, such as amino-imino or thione-thiol tautomers, which can exhibit distinct chemical and physical properties. Isomerism, including regio- and stereoisomerism, defines the varied spatial arrangements of atoms and substituents.

Computational methods are crucial for predicting the most stable tautomeric and isomeric forms of these compounds. Quantum-chemical calculations, such as the ab initio Hartree-Fock model and Density Functional Theory (DFT), are employed to determine the probability of tautomeric transitions and to rationalize the observed regioselectivity in synthesis. nih.govnih.gov

For instance, studies on N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives have utilized quantum-chemical calculations to investigate tautomeric possibilities. nih.gov Similarly, research on 5-arylimino-1,3,4-thiadiazole derivatives has combined DFT calculations with X-ray crystallography to prove the molecular structure of the isolated regioisomer and to establish the (Z)-geometry of the products. nih.govelsevierpure.com These theoretical models often align closely with experimental findings from X-ray diffraction, which provides definitive proof of molecular structures in the solid state. nih.govmdpi.com

The reaction of N-arylcyanothioformamides with (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides, for example, produces 5-arylimino-1,3,4-thiadiazole derivatives regioselectively. elsevierpure.com DFT calculations at the B3LYP-D4/def2-TZVP level have been used to rationalize these experimental outcomes, confirming the stability of the observed isomer. nih.gov

Table 1: Theoretical Methods in Tautomerism and Isomerism Studies of Thiadiazole Derivatives

| Compound Class | Phenomenon Studied | Computational Method | Key Findings |

| 2-Amino-1,3,4-thiadiazole derivatives | Tautomeric transition | Ab initio Hartree-Fock | Determined the probability of tautomeric forms and identified potential sites of interaction. nih.gov |

| 5-Arylimino-1,3,4-thiadiazole derivatives | Regioisomerism, Stereoisomerism (Z-geometry) | Density Functional Theory (DFT) | Rationalized the observed regioselectivity and confirmed the Z-geometry of the exocyclic C=N bond, supported by X-ray data. nih.govelsevierpure.com |

| (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide | Tautomerism | DFT-D calculations | Used in conjunction with solid-state NMR to distinguish between tautomeric forms in the crystal structure. osti.gov |

Computational Modeling of Molecular Interactions

Computational modeling is a cornerstone in predicting and analyzing the molecular interactions of 5-phenyl-1,3,4-thiadiazole derivatives with various targets, ranging from biological macromolecules to metal surfaces. These in silico techniques, particularly molecular docking and quantum chemical calculations, provide deep insights into binding affinities, interaction modes, and molecular reactivity, guiding the design of new functional molecules.

Molecular docking studies are widely used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of 5-phenyl-1,3,4-thiadiazole, docking has been instrumental in exploring their potential as therapeutic agents. For example, N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives were studied via molecular docking to understand their binding motifs within anti-inflammatory targets. researchgate.netijsrst.com Other studies have investigated 5-alkyl/aryl 2-amino 1,3,4-thiadiazole derivatives as selective COX-2 inhibitors, finding that a phenyl substitution on the thiadiazole ring results in a higher dock score compared to aliphatic substitutions. derpharmachemica.com Further substitutions on the phenyl ring with hydroxyl groups showed a remarkable increase in binding affinity for the COX-2 receptor. derpharmachemica.com These compounds have also been evaluated as potential inhibitors of dihydrofolate reductase (DHFR) and the SARS-CoV-2 main protease (Mpro). sciforum.netnih.gov

Quantum chemical calculations, predominantly using DFT, are employed to explore the electronic properties of these molecules. jmaterenvironsci.com Parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity and stability. nih.goverciyes.edu.tr For example, a theoretical study on the interaction between thiadiazole derivatives, including 2-amino-5-phenyl-1,3,4-thiadiazole, and an iron surface used DFT to understand their corrosion inhibition potential. jchemlett.com The study found that the active sites for interaction were located on the sulfur and nitrogen heteroatoms. jchemlett.com In another study, the lower HOMO-LUMO energy gap in certain spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole derivatives compared to a standard drug highlighted their potential for charge transfer at a molecular level. nih.gov

Molecular dynamics (MD) simulations offer a dynamic picture of the interaction between a ligand and its target, assessing the stability of the complex over time. erciyes.edu.tr MD simulations have been used to model the adsorption of thiadiazole inhibitor molecules on a metal surface and to test the stability of ligand-enzyme complexes. erciyes.edu.trjchemlett.com

Table 2: Molecular Docking Studies of 5-Phenyl-1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Enzyme | Docking Software/Method | Key Findings |

| N-(substituted)-5-phenyl-1,3,4-thiadiazol-2-amines | Anti-inflammatory targets | VLifeMDS | The binding mode of the compounds was proposed based on docking results. researchgate.netijsrst.com |

| 5-Alkyl/Aryl 2-amino 1,3,4-thiadiazoles | Cyclooxygenase-2 (COX-2) | Vlife MDS 4.3 | Phenyl substitution showed a higher dock score than aliphatic substitution; hydroxyl substitutions on the phenyl ring increased binding affinity. derpharmachemica.com |

| 1,3,4-Thiadiazole amidoalkyl derivatives | Dihydrofolate Reductase (DHFR) | Not specified | 4-methyl-N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide interacted most effectively with DHFR (ΔG = -9.7 kcal/mol). sciforum.net |

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamides | SARS-CoV-2 Mpro (6LU7) | Not specified | Compounds exhibited good binding affinity, with scores up to -7.33 kcal/mol. nih.gov |

| Benzimidazole-thiadiazole hybrids | Candida species' 14-α demethylase (CYP51) | Not specified | The thiadiazole core was responsible for interaction with the heme group; the most active compound showed the highest docking energy (-10.928 kcal/mol). erciyes.edu.tr |

Table 3: DFT-Calculated Properties of Selected Thiadiazole Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivative (Compound 5) | DFT | -7.21 | -1.50 | 5.71 |

| Spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivative (Compound 6) | DFT | -6.83 | -1.77 | 5.06 |

| Nirmatrelvir (Standard Drug) | DFT | -7.02 | -1.14 | 5.88 |

| N-(4-methoxyphenyl)-5-(4-(5,6-dimethyl-1H-benzimidazol-2-yl)phenyl)-1,3,4-thiadiazol-2-amine (5h) | DFT | -5.291 | -1.859 | 3.432 |

Data for Spiro derivatives and Nirmatrelvir sourced from nih.gov. Data for compound 5h sourced from erciyes.edu.tr.

Chemical Reactivity and Derivatization Strategies for 5 Phenyl 1,3,4 Thiadiazole

Functionalization of the Phenyl Ring Substituents

The substituents on the phenyl ring of 5-phenyl-1,3,4-thiadiazole play a crucial role in modulating its chemical reactivity and biological properties. The electronic nature of these substituents can either activate or deactivate the ring towards further chemical transformations.

Influence of Electron-Withdrawing and Electron-Donating Groups on Reactivity

The presence of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the phenyl ring significantly influences the reactivity of the entire molecule.

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (NO₂), chloro (Cl), and trifluoromethyl (CF₃) are common EWGs. These groups decrease the electron density on the phenyl ring, which can impact its susceptibility to electrophilic aromatic substitution. For instance, the presence of a chlorine atom on the phenyl ring has been reported to enhance the cytotoxic activity of some 1,3,4-thiadiazole (B1197879) derivatives. nih.govmdpi.com In one study, the highest antitumor activity was observed with electron-withdrawing substituents, with the order of activity being amido > nitro > chloro. mdpi.com The synthesis of quinazoline-thiadiazole hybrids has also shown that halogen-substituted thiadiazoles exhibit better antimicrobial inhibition, with 2-chlorophenyl substitution being particularly beneficial. orientjchem.org

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methyl (CH₃), methoxy (B1213986) (OCH₃), and hydroxyl (OH) increase the electron density of the phenyl ring. This can facilitate electrophilic substitution reactions. However, in some contexts, the introduction of EDGs can be detrimental to biological activity. For example, the presence of a methyl group in the para position of the phenyl ring was found to decrease the cytotoxicity of certain 1,3,4-thiadiazole compounds. mdpi.com In another study, para-substitution on the phenyl ring of an arylamino thiazole (B1198619) derivative with either hydrophobic (methyl, ethyl) or hydrophilic (hydroxyl) electron-donating groups resulted in a two- to four-fold improvement in activity against a breast cancer cell line. nih.gov The presence of electron-donating groups like methoxy and tert-butyl on aroyl chlorides used in the synthesis of some thiadiazole derivatives led to higher reaction yields and reduced heating times. semanticscholar.org

The following table summarizes the influence of various substituents on the reactivity and activity of 5-phenyl-1,3,4-thiadiazole derivatives based on reported findings.

| Substituent Group | Type | Influence on Reactivity/Activity | Reference |

| -NO₂ | Electron-Withdrawing | Enhances antitumor activity. | mdpi.com |

| -Cl | Electron-Withdrawing | Enhances cytotoxic and antimicrobial activity. | nih.govmdpi.comorientjchem.org |

| -CONH₂ | Electron-Withdrawing | Highest antitumor activity in a series. | mdpi.com |

| -CH₃ | Electron-Donating | Can be detrimental to cytotoxicity in some cases, but can also improve activity in others. | nih.govmdpi.com |

| -OCH₃ | Electron-Donating | Can lead to higher reaction yields in synthesis. | semanticscholar.org |

| -OH | Electron-Donating | Can improve anticancer activity. | nih.gov |

Modifications at the 2-Position of the Thiadiazole Ring

The 2-position of the 1,3,4-thiadiazole ring is a primary site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. researchgate.net The low electron density at the carbon atoms of the thiadiazole ring makes it susceptible to nucleophilic attack. nih.gov

Amino Group Derivatization (e.g., Acylations, Condensation Reactions, Schiff Base Formation)

The 2-amino-5-phenyl-1,3,4-thiadiazole is a versatile intermediate for a wide range of derivatization reactions. sbq.org.br

Acylations: The amino group can be readily acylated using acyl chlorides or anhydrides. For example, reaction with chloroacetyl chloride yields N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide derivatives, which can be further modified. nih.gov Acylation of thiosemicarbazides followed by dehydration is a common route to synthesize 5-substituted 2-amino-1,3,4-thiadiazoles. nih.gov

Condensation Reactions: The amino group can participate in condensation reactions with various electrophiles. For instance, condensation with aldehydes and ketones leads to the formation of Schiff bases (imines). sphinxsai.comresearchgate.netderpharmachemica.com These Schiff bases are themselves valuable intermediates for the synthesis of other heterocyclic systems.

Schiff Base Formation: The formation of Schiff bases from 2-amino-5-phenyl-1,3,4-thiadiazole and various aldehydes is a widely used derivatization strategy. sphinxsai.comresearchgate.netderpharmachemica.com These reactions are typically carried out by refluxing the reactants in a suitable solvent, sometimes with a catalytic amount of acid. sphinxsai.com The resulting azomethine linkage (-N=CH-) is a key feature of many biologically active compounds.

Hydrazinyl Group Transformations

The 2-hydrazinyl-5-phenyl-1,3,4-thiadiazole (B1295689) moiety is another important functional group for derivatization. This group can react with ketones to form hydrazones. For instance, ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate has been reacted with 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone to yield a thiadiazole-triazole conjugate. nih.gov

Formation of Thiadiazole-Linked Conjugates and Hybrid Scaffolds (e.g., with Triazoles, Piperazines, Quinazolines)

A significant strategy in medicinal chemistry involves the synthesis of hybrid molecules that combine the 5-phenyl-1,3,4-thiadiazole core with other heterocyclic scaffolds. This approach aims to create novel compounds with enhanced or synergistic biological activities.

Triazoles: 1,3,4-Thiadiazole derivatives containing a 1,2,3-triazole moiety have been synthesized through various routes, including the reaction of alkylidenecarbodithioate with hydrazonoyl halides. nih.gov

Piperazines: Piperazine moieties are frequently incorporated into 5-phenyl-1,3,4-thiadiazole structures. For example, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(substituted piperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticancer activity. nih.gov The synthesis of piperazine-1,3,4-thiadiazole analogues has also been reported to yield compounds with antimicrobial properties. rjptonline.org

Quinazolines: The fusion of 1,3,4-thiadiazole and quinazoline (B50416) rings has led to the development of potent bioactive compounds. ontosight.ai For instance, thiadiazolo[2,3-b]quinazolines have been synthesized via one-pot, three-component reactions involving 2-amino-5-phenyl-1,3,4-thiadiazole, an aromatic aldehyde, and dimedone. jsynthchem.com Palladium-catalyzed Suzuki cross-coupling reactions have also been employed to create novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com Furthermore, 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives have been designed and synthesized as potential anticancer agents. nih.govresearchgate.net

The table below provides examples of derivatization reactions at the 2-position of the thiadiazole ring.

| Starting Material | Reagent(s) | Reaction Type | Product Type | Reference |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Various aldehydes | Condensation/Schiff Base Formation | Schiff Bases | sphinxsai.comresearchgate.net |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | Chloroacetyl chloride | Acylation | 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | nih.gov |

| Ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate | 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone | Hydrazone formation | Thiadiazole-triazole conjugate | nih.gov |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Aromatic aldehyde, Dimedone | One-pot, three-component reaction | Thiadiazolo[2,3-b]quinazoline | jsynthchem.com |

| 2-(4-Bromophenyl)-5-phenyl-1,3,4-thiadiazole | Boronic acid pinacol (B44631) ester of a quinazoline derivative | Suzuki cross-coupling | Quinazolinylphenyl-1,3,4-thiadiazole conjugate | mdpi.com |

| 1-(5-Mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives | 4-Chloro-6-nitroquinazoline (B117968) | Nucleophilic substitution | 1-(5-((6-Nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives | nih.gov |

Mechanistic Aspects of Derivatization Reactions (e.g., Nucleophilic Substitution)

The derivatization of 5-phenyl-1,3,4-thiadiazole often involves nucleophilic substitution reactions. The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring, due to the presence of two electronegative nitrogen atoms, makes them susceptible to attack by nucleophiles. nih.gov

Halogenated 1,3,4-thiadiazoles are particularly useful intermediates, as the halogen atom can be readily displaced by a variety of nucleophiles. nih.gov For instance, 5-chloro-thiadiazoles react with nucleophiles to give a series of 5-substituted-2-aryl-1,3,4-thiadiazoles. nih.gov Similarly, the synthesis of 1-(5-((6-nitroquinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives proceeds via nucleophilic substitution of the chloro group on 4-chloro-6-nitroquinazoline by the thiol group of 1-(5-mercapto-1,3,4-thiadiazol-2-yl)-3-phenylurea. nih.gov

An interesting intramolecular nucleophilic substitution has been reported in the synthesis of aliphatic 1,3,4-thiadiazol-2(3H)-one derivatives. tandfonline.com This reaction pathway highlights the diverse reactivity patterns that can be accessed with thiadiazole systems. The 2' and 5' positions of the 1,3,4-thiadiazole ring are particularly active towards nucleophilic substitution reactions. researchgate.net

Advanced Chemical Applications of 5 Phenyl 1,3,4 Thiadiazole Scaffolds

Role in Material Science

The 5-phenyl-1,3,4-thiadiazole scaffold is a valuable building block in the field of material science, primarily due to its rigid, planar structure and inherent electronic properties. The 1,3,4-thiadiazole (B1197879) ring itself is electron-deficient and possesses a significant dipole moment, which, when combined with a phenyl group, creates a molecular structure with favorable characteristics for the development of advanced materials, particularly liquid crystals. researchgate.net

Derivatives of 2,5-diaryl-1,3,4-thiadiazole have been extensively synthesized and studied for their liquid crystalline properties. researchgate.net These compounds often exhibit thermotropic liquid crystal behaviors, meaning they enter a liquid crystal phase as the temperature is varied. researchgate.net The specific type of mesophase, such as nematic, smectic, or columnar, and the temperature range over which it is stable, can be finely tuned by modifying the substituents on the phenyl ring or at the other position of the thiadiazole core. researchgate.nettandfonline.com

The 1,3,4-thiadiazole core's bent shape, with a large bending angle of approximately 160°, is a key factor in favoring the formation of various mesophases. researchgate.net This geometry, along with the strong dipole moment, influences the intermolecular interactions and molecular alignment that are crucial for establishing liquid crystalline order. researchgate.nettandfonline.com Research has shown that these derivatives can form enantiotropic smectic phases, such as smectic A (SmA) and smectic E (SmE), over broad temperature ranges. tandfonline.com The length and nature of terminal alkyl chains attached to the phenyl group also play a significant role in determining the mesogenic behavior and the stability of these phases. tandfonline.com

The combination of the rigid 2-phenyl-1,3,4-thiadiazole system with flexible linking units has been used to create oligomeric liquid crystals. These materials can exhibit smectic C (Sc) phases, bridging the gap between low molecular weight and polymeric liquid crystals. The high thermal and chemical stability, coupled with the electron-accepting ability and photoluminescent properties of the thiadiazole ring system, makes these materials promising candidates for applications in electronic devices and displays, such as liquid crystal displays (LCDs). researchgate.net

Application as Corrosion Inhibitors

Derivatives of 5-phenyl-1,3,4-thiadiazole have emerged as highly effective corrosion inhibitors, particularly for protecting mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). researchgate.netnih.govresearchgate.net The efficacy of these compounds stems from their molecular structure, which includes a heterocyclic ring with sulfur and nitrogen atoms, as well as an aromatic phenyl ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosive attack. nih.gov

The effectiveness of these inhibitors is concentration-dependent, with inhibition efficiency generally increasing with higher concentrations of the inhibitor. Research on various derivatives has demonstrated remarkably high inhibition efficiencies. For instance, some derivatives have shown efficiencies exceeding 90% at optimal concentrations.

Detailed research findings on the inhibition efficiency of specific 5-phenyl-1,3,4-thiadiazole derivatives are presented in the tables below.

Research Findings on Corrosion Inhibition

The following tables summarize the inhibition efficiency of various 5-phenyl-1,3,4-thiadiazole derivatives on mild steel in acidic solutions.

| Concentration (mM) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | Data Not Available in Snippets |

| 0.2 | Data Not Available in Snippets |

| 0.3 | Data Not Available in Snippets |

| 0.4 | Data Not Available in Snippets |

| 0.5 | 93.9 researchgate.net |

| Compound | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | 0.002 | Demonstrates high efficiency nih.gov |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | 0.002 | Lower efficiency than the bromobenzyl derivative nih.gov |

| Concentration | Inhibition Efficiency (%) |

|---|---|

| Not Specified | 92.35 - 96.61 researchgate.net |

The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the steel surface. researchgate.net The molecular structure, including the presence of electron-donating or withdrawing groups on the phenyl ring, can significantly influence the adsorption affinity and, consequently, the inhibition efficiency. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-1,3,4-thiadiazole derivatives, and how do reaction conditions influence yield and purity?

- Methodology : The most common approach involves cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. For example, Wang et al. (2006) optimized yields (70–85%) using H₂SO₄ as a catalyst at 80–100°C . Alternative methods include oxidative cyclization of thioamides with iodine or bromine, though these may require rigorous temperature control to avoid side reactions. Purity is typically verified via HPLC or elemental analysis .

Q. How can crystallographic data resolve ambiguities in the structural assignment of 5-phenyl-1,3,4-thiadiazole derivatives?

- Methodology : Single-crystal X-ray diffraction (XRD) is critical for confirming bond angles, ring planarity, and substituent orientation. For instance, the crystal structure of 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine revealed a planar thiadiazole ring with a dihedral angle of 12.5° between the fluorophenyl group and the core, clarifying electronic conjugation effects . XRD also distinguishes positional isomers (e.g., 1,2,4- vs. 1,3,4-thiadiazoles) .

Q. What biological activities are associated with 5-phenyl-1,3,4-thiadiazole derivatives, and how are these activities screened?

- Methodology : Common assays include:

- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorometric assays targeting kinases (FLT3, VEGFR-2) or histone deacetylases (HDAC1) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in 5-phenyl-1,3,4-thiadiazole derivatives across studies?

- Methodology : Perform systematic structure-activity relationship (SAR) analyses:

- Substituent effects : Compare electron-withdrawing (e.g., -NO₂, -CF₃) vs. electron-donating groups (e.g., -OCH₃) on the phenyl ring. For example, fluorinated derivatives show enhanced antiproliferative activity due to increased membrane permeability .

- Bioisosteric replacement : Replace sulfur with oxygen (oxadiazoles) to assess metabolic stability changes .

- Statistical validation : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .

Q. What strategies optimize the synthesis of 5-phenyl-1,3,4-thiadiazole metal complexes for enhanced bioactivity?

- Methodology :

- Ligand design : Introduce sulfur or nitrogen donor atoms (e.g., -SH, -NH₂) to facilitate coordination with transition metals (Cu²⁺, Zn²⁺). For example, Cu(II) complexes of 2-mercapto-thiadiazoles exhibit improved antifungal activity via redox cycling .

- Characterization : Use cyclic voltammetry to study redox behavior and UV-Vis spectroscopy to confirm metal-ligand charge transfer .

Q. How do computational methods enhance the understanding of 5-phenyl-1,3,4-thiadiazole pharmacological mechanisms?

- Methodology :

- Molecular docking : Predict binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina. A study showed that 5-phenyl derivatives with triazole substituents form hydrogen bonds with active-site residues .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key interactions .

Q. What are the challenges in multi-step syntheses of hybrid 5-phenyl-1,3,4-thiadiazole-triazole derivatives, and how are they mitigated?

- Methodology :

- Stepwise coupling : Use Huisgen cycloaddition (click chemistry) to attach triazole moieties. Fedotov et al. (2020) achieved 60–75% yields using Cu(I) catalysis in DMF at 60°C .

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate regioisomers .

Q. How can researchers validate the selectivity of 5-phenyl-1,3,4-thiadiazole derivatives for specific biological targets?

- Methodology :

- Kinome-wide profiling : Use kinase inhibitor libraries (e.g., Eurofins KinaseProfiler) to assess off-target effects .

- CRISPR-Cas9 knockouts : Validate target dependency by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.